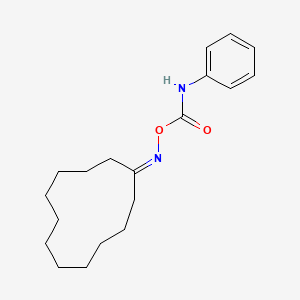![molecular formula C14H20FNO3S B5126908 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine, commonly known as FMPD, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FMPD belongs to the class of piperidine-based compounds and is known to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
FMPD has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where FMPD has shown promising results as a potential drug candidate for the treatment of various diseases. FMPD has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of epilepsy, chronic pain, and inflammation.
Wirkmechanismus
The exact mechanism of action of FMPD is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors and modulating the activity of neurotransmitters such as GABA. FMPD has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
FMPD has been shown to exhibit a range of biochemical and physiological effects. In animal studies, FMPD has been shown to reduce the frequency and severity of seizures, indicating its potential as an anticonvulsant. FMPD has also been shown to exhibit analgesic effects, reducing pain sensitivity in animal models. Additionally, FMPD has been shown to exhibit anti-inflammatory properties, reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FMPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. FMPD has also been shown to exhibit low toxicity, making it a safe compound to use in animal studies. However, one of the limitations of FMPD is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on FMPD. One potential area of research is the development of FMPD analogs with improved pharmacological properties. Another area of research is the investigation of FMPD's potential as a treatment for other diseases such as anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of FMPD and its potential interactions with other drugs.
Synthesemethoden
The synthesis of FMPD involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 3,3-dimethylpiperidine in the presence of a base such as triethylamine. The reaction yields FMPD as a white crystalline solid with a melting point of 112-114°C.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-3,3-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-14(2)7-4-8-16(10-14)20(17,18)11-5-6-13(19-3)12(15)9-11/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOUBUHGKSBMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B5126826.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)
![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate](/img/structure/B5126855.png)
![(4-methyl-1-phthalazinyl){3-[(4-methyl-1-phthalazinyl)amino]phenyl}amine](/img/structure/B5126859.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)